

A Technical Guide to the Thermal Stability and Decomposition of Dioctyl Fumarate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of **Dioctyl Fumarate** (DOF), a widely used plasticizer and chemical intermediate. Understanding the thermal stability and decomposition behavior of this compound is critical for its safe handling, storage, and application in various industrial and pharmaceutical processes.

Introduction to Dioctyl Fumarate

Dioctyl Fumarate (DOF), also known as di(2-ethylhexyl) fumarate, is an organic compound with the chemical formula C₂₀H₃₆O₄.[1] It is a colorless to light yellow liquid recognized for its role as a non-phthalate plasticizer, enhancing the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[2][3] Its applications extend to the manufacturing of paints, coatings, adhesives, and lubricants due to its excellent oxidative stability and compatibility with various solvents.[2] The compound is generally stable under normal conditions but can degrade at high temperatures.[1]

Thermal Properties

The thermal stability of a compound is a critical parameter that dictates its processing window and application limits. For **Dioctyl Fumarate**, this is characterized by its high boiling point and flash point. While specific decomposition temperature data from thermogravimetric analysis is not readily available in the public domain, its general thermal robustness is well-regarded in industrial applications.[2]



Quantitative Thermal Data

The following table summarizes the key quantitative thermal data available for **Dioctyl Fumarate**. It is important to note that boiling points can vary significantly with pressure.

Property	Value	Pressure	Source(s)
Molecular Weight	340.50 g/mol	-	[1][4]
Boiling Point	~415 °C	Atmospheric	[1]
211–220 °C	Not Specified	[5][6]	_
203 °C	0.67 kPa	[7]	_
190 °C	0.8 Torr	[8]	_
185 °C	5 mmHg	[9]	_
Melting Point	-58 °C	-	[5][6][9]
Flash Point	200 °C	99.1 kPa	[10]
190.4 °C	-	[9]	
190 °C	-	[11]	_
170 °C	Open Cup	[7]	_
Decomposition Temp.	No specific data available	-	[10]

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of a substance like **Dioctyl Fumarate**, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which the material begins to degrade, the kinetics of decomposition, and the composition of the material.



Methodology:

- Sample Preparation: A small, precisely weighed sample of **Dioctyl Fumarate** (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina or platinum).
- Instrument Setup: The pan is placed in a high-precision thermobalance within a furnace. The system is purged with a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation, or with air/oxygen to study oxidative stability.
- Heating Program: The furnace heats the sample according to a predefined temperature program. A typical program involves a linear heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition range (e.g., 600 °C).
- Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
- Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature.
 The onset temperature of decomposition is identified as the point where significant mass
 loss begins. The temperatures at which 5% or 10% mass loss occurs (T₅, T₁₀) are often
 reported as indicators of initial decomposition.

Differential Scanning Calorimetry (DSC)

Objective: DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[12] It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions.[12]

Methodology:

- Sample Preparation: A small amount of the liquid or solid sample (typically 2-5 mg) is hermetically sealed in a sample pan (commonly aluminum). An identical empty pan is used as a reference.
- Instrument Setup: Both the sample and reference pans are placed in the DSC cell. The instrument is programmed to heat or cool the pans at a specified rate (e.g., 10 K/min).[12]

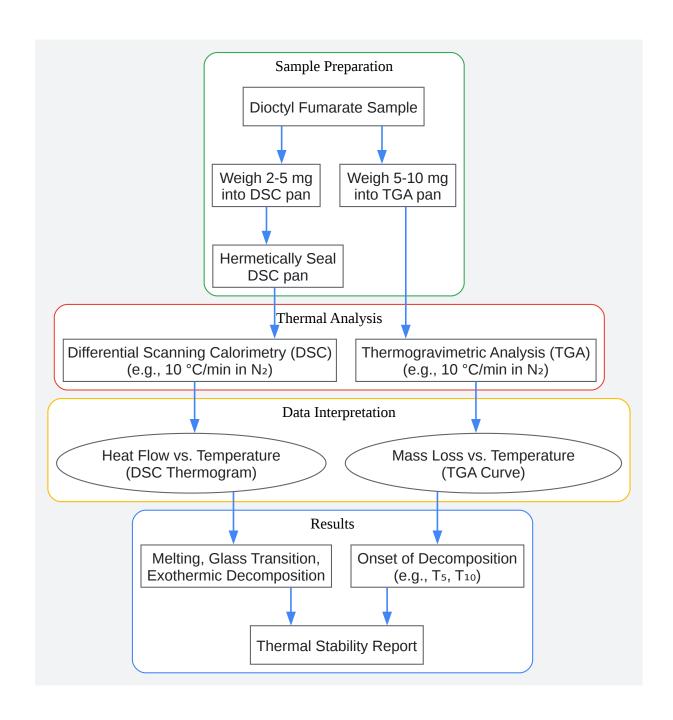


- Data Acquisition: The instrument measures the difference in heat flow required to maintain
 the sample and reference pans at the same temperature. This differential heat flow is
 recorded as a function of temperature.
- Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic
 events (like melting) appear as peaks, while exothermic events (like decomposition or
 crystallization) appear as valleys (or vice-versa depending on instrument convention).[12]
 For decomposition, a broad, often irreversible exothermic peak indicates the energy released
 during the breakdown of the molecule. The onset temperature of this peak provides
 information about the start of the decomposition process.

Visualized Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for evaluating the thermal properties of a chemical compound like **Dioctyl Fumarate**.





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Caption: Experimental workflow for thermal analysis of **Dioctyl Fumarate**.



Conclusion

Dioctyl Fumarate exhibits good thermal stability, as indicated by its high boiling and flash points, making it suitable for a range of high-temperature applications. While specific data on its decomposition temperature is limited, standard analytical techniques such as TGA and DSC provide a robust framework for determining its precise thermal degradation profile. For critical applications, it is recommended that users conduct their own thermal analysis under conditions that mimic their specific processing environment to ensure safe and effective use.

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